
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and related compounds involves multiple steps, starting with the acyl chlorination of fluoro-substituted benzoic acids, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine. The synthesis process is characterized by the use of 1H NMR, 13C NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds . Additionally, the synthesis of related N-(thiazol-2-yl)benzamide derivatives is described, with a focus on the role of methyl functionality and non-covalent interactions in gelation behavior .
Molecular Structure Analysis
The molecular structure of this compound is not directly described in the provided papers. However, related compounds exhibit interesting structural features, such as the half-chair conformation of the fused six-membered ring and the presence of disorder in the crystal structure . The molecular conformations and modes of supramolecular aggregation are influenced by various substituents on the benzamide ring, as well as by non-covalent interactions such as π-π stacking, C-H...O, and C-H...π hydrogen bonds . The role of S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives is also highlighted .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related benzamide derivatives are described, including the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to its environmentally friendly nature and high yields . The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides is also mentioned, indicating the versatility of benzamide derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not extensively detailed in the provided papers. However, preliminary bioassay tests indicate that some of the synthesized N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides exhibit antitumor activities against PC3 cells in vitro, with one compound showing an antiproliferation activity of 69.9% at a concentration of 10 μmol·L-1 . This suggests that the physical and chemical properties of these compounds are conducive to biological activity. Additionally, the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives towards ethanol/water and methanol/water mixtures is reported, which is relevant to their physical properties and potential applications .
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, as part of compounds like SB-649868, shows potential in treating insomnia by antagonizing orexin 1 and 2 receptors. A study demonstrated its metabolism and disposition in humans, indicating its principal elimination via feces and minor metabolism resulting in unique metabolites (Renzulli et al., 2011).
Anticancer Properties
Research into N-substituted benzamides, similar in structure to this compound, has revealed promising anticancer activities. For instance, certain derivatives demonstrated significant activity against melanoma and other cancer cell lines, highlighting their potential as therapeutic agents (Yılmaz et al., 2015).
Antimicrobial Activity
Thiazole derivatives, closely related to the compound , have shown notable antimicrobial properties. These compounds were more effective than reference drugs against various pathogenic strains, particularly against Gram-positive bacteria (Bikobo et al., 2017).
Pesticidal Activities
Studies have also explored the use of thiazole derivatives in pest control. For example, certain compounds exhibited strong larvicidal activity against mosquito larvae and showed potent antifungal activity against phytopathogenic fungi, suggesting their application in agriculture and pest management (Choi et al., 2015).
Photophysical Properties
Research into thiazole derivatives, which share structural similarities with this compound, has also uncovered their potential in the field of photophysics. These compounds demonstrated unique electronic structures and photophysical behaviors, making them useful in material sciences and sensor technologies (Murai et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNXOWXHFFGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

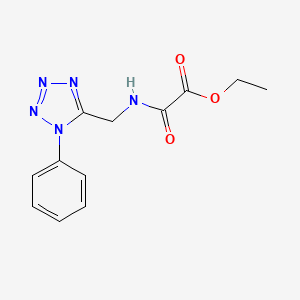
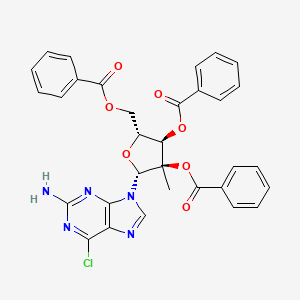
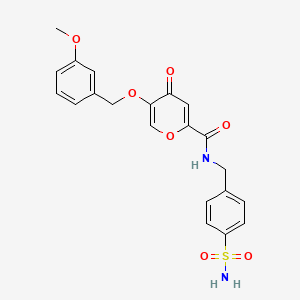

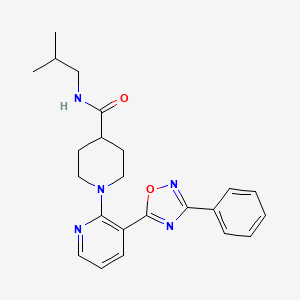
![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

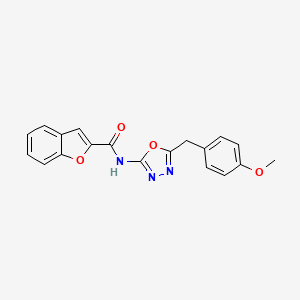
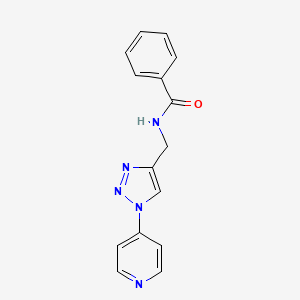

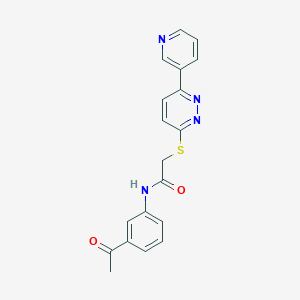
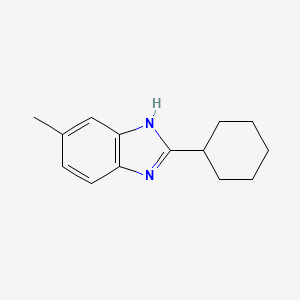
![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)
![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)